Ethyl 3-fluoroisonicotinate
Description
Ethyl 3-fluoroisonicotinate (C₈H₈FNO₂) is a fluorinated derivative of isonicotinic acid ester, characterized by a fluorine substituent at the 3-position of the pyridine ring and an ethoxycarbonyl group at the 4-position. Its synthesis typically involves the Balz-Schiemann reaction, where aryldiazonium tetrafluoroborate intermediates are decomposed in solvents like petroleum ether/diethyl ether mixtures to yield the fluorinated product . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 8.59 (d, J = 2.3 Hz, 1H), 8.52 (d, J = 4.9 Hz, 1H), 7.75 (t, J = 5.6 Hz, 1H), 4.42 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H).
- ¹⁹F NMR (CDCl₃): δ -125.08 (d, J = 5.6 Hz), confirming the presence of the fluorine atom .
This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis due to its electron-withdrawing fluorine substituent, which enhances reactivity and metabolic stability.
Properties
CAS No. |
343-72-6 |
|---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
ethyl 3-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 |
InChI Key |
NFZHPJOPXWHWFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)F |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Chemical Reactions
Ethyl 3-fluoroisonicotinate participates in several fundamental reactions, primarily involving its ester functional group and fluorinated pyridine ring.
Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-fluoroisonicotinic acid and ethanol. This reaction is critical for converting the ester into its carboxylic acid form for further derivatization.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl, H₂O, reflux | 3-fluoroisonicotinic acid + ethanol |
| Basic hydrolysis | NaOH, H₂O, reflux | Sodium 3-fluoroisonicotinate + ethanol |
Reduction
The ester can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminium hydride (LiAlH₄). This reaction converts the carbonyl group into a hydroxyl group.
| Reaction Type | Conditions | Products |
|---|---|---|
| Reduction | LiAlH₄, THF, 0°C | 3-fluoroisonicotinyl alcohol + ethane |
Nucleophilic Substitution
The fluorine atom in the pyridine ring may undergo nucleophilic aromatic substitution (NAS) under specific conditions, though this requires activation (e.g., electron-deficient aromatic systems). Reagents like amines or thiols can replace the fluorine.
| Reaction Type | Conditions | Products |
|---|---|---|
| NAS | Amine/thiol, DMF, elevated temperature | Substituted pyridine derivatives |
Impact of Fluorine Substitution
The fluorine atom at the 3-position enhances the compound’s lipophilicity and electron-withdrawing effects, influencing reactivity. For example, fluorine’s electronegativity can stabilize intermediates in substitution reactions.
Ester Functional Group Reactivity
The ethyl ester group is highly reactive, enabling easy conversion to acids or alcohols. This functional group also facilitates solubility in organic solvents, aiding reaction design.
Research Findings
While direct literature on this compound is limited, studies on analogous fluorinated pyridines highlight their utility in:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-fluoroisonicotinate belongs to a broader class of ethyl-substituted isonicotinates. Below is a detailed comparison with four analogous compounds:
Ethyl 3-nitroisonicotinate (CAS 1350989-20-6)
- Formula : C₈H₈N₂O₄.
- Substituents: Nitro group (-NO₂) at the 3-position.
- Applications : Primarily used as a precursor for synthesizing bioactive molecules, leveraging the nitro group’s strong electron-withdrawing properties. Unlike the fluorine substituent in this compound, the nitro group facilitates nucleophilic aromatic substitution reactions .
- Key Data: No NMR data is available in the provided sources, but its structural similarity suggests comparable solubility in polar aprotic solvents.
Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate (CAS 1214329-33-5)
- Substituents : Methoxy (-OCH₃) at the 3-position and trifluoromethyl (-CF₃) at the 2-position.
- Applications : The trifluoromethyl group enhances lipophilicity and metabolic resistance, making this compound valuable in drug discovery. The methoxy group provides steric hindrance, altering reactivity compared to this compound .
- Key Data: Limited spectroscopic data available; InChIKey: WTKWXCRLEWADRT-UHFFFAOYSA-N .
Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate (CAS 18343-02-7)
- Substituents : Ethoxycarbonylmethoxy (-OCH₂COOEt) at the 3-position.
- Applications : Used as a research chemical for studying esterase activity or as a bifunctional linker in polymer chemistry. The extended ethoxy chain increases molecular weight (253.25 g/mol) and solubility in organic solvents compared to this compound .
- Key Data: Solubility in DMSO or ethanol; storage at 2–8°C .
Ethyl 2-chloro-3-nitroisonicotinate (CAS 1334147-28-2)
- Substituents: Chloro (-Cl) at the 2-position and nitro (-NO₂) at the 3-position.
- Applications : Functions as a dual-functional intermediate in heterocyclic synthesis. The chloro group enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitro group directs electrophilic substitution, offering broader synthetic utility than this compound .
Comparative Data Table
Research Implications and Trends
This compound’s fluorine atom provides distinct advantages in tuning electronic and steric properties compared to nitro, chloro, or alkoxy substituents. Recent studies highlight its role in synthesizing kinase inhibitors and antimicrobial agents, where fluorine’s electronegativity improves target binding . In contrast, nitro- and chloro-substituted analogs are preferred in reactions requiring directed functionalization (e.g., palladium-catalyzed couplings) . Future research may focus on optimizing solvent systems (e.g., ether-based eluents) to enhance yields of fluorinated derivatives .
Q & A
Q. What are the common synthetic routes for Ethyl 3-fluoroisonicotinate, and how do reaction conditions influence yield?
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic F).
- GC-MS/HPLC-MS : Confirms molecular ion peaks ([M+H]⁺ ≈ 184 m/z) and purity (>95%).
- IR Spectroscopy : Detects ester carbonyl stretching (~1740 cm⁻¹) and C-F bonds (~1250 cm⁻¹). Validate results against computational simulations (e.g., DFT for NMR chemical shifts) and cross-reference with literature .
Q. How does the solubility of this compound impact its application in heterogeneous catalysis?
Solubility varies significantly with solvent polarity (e.g., high in DCM, low in hexane). For catalytic studies, use polar aprotic solvents to enhance substrate-catalyst interactions. Pre-saturate solvents under inert conditions to avoid hydrolysis of the ester group .
Advanced Research Questions
Q. What experimental design principles mitigate discrepancies in reported fluorination regioselectivity?
Conflicting regioselectivity data often stem from competing electronic (e.g., directing groups) and steric effects. Use controlled experiments:
- Vary substituent positions in precursor molecules.
- Compare kinetic (low-temperature) vs. thermodynamic (high-temperature) products via Arrhenius analysis.
- Apply Hammett plots to quantify electronic effects on reaction pathways .
Example Kinetic Parameters:
| Entry | Temp (°C) | k (s⁻¹) | ΔG‡ (kJ/mol) |
|---|---|---|---|
| 1 | 60 | 0.021 | 85.3 |
| 2 | 90 | 0.045 | 78.6 |
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?
Perform DFT calculations (e.g., Gaussian 16) to map energy profiles for competing pathways (e.g., concerted vs. stepwise fluorination). Validate with isotopic labeling (¹⁸O in ester groups) and kinetic isotope effects (KIE). Compare computed activation energies (ΔG‡) with experimental Arrhenius data .
Q. What methodologies address batch-to-batch variability in impurity profiles?
- DoE (Design of Experiments) : Screen factors like raw material purity, reaction time, and workup procedures.
- HPLC-PDA/MS : Quantify impurities (e.g., de-esterified byproducts) and trace their origin to specific synthetic steps.
- Stability Studies : Store batches under accelerated conditions (40°C/75% RH) and monitor degradation via LC-MS .
Methodological Guidance
Q. How to design a stability study for this compound under varying pH conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
